![molecular formula C18H10ClFN4O2S B2755780 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile CAS No. 477298-47-8](/img/structure/B2755780.png)
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile
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Description
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C18H10ClFN4O2S and its molecular weight is 400.81. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Thiazole derivatives have been studied for their corrosion inhibition properties. For instance, Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of some thiazole derivatives against the corrosion of iron, highlighting their potential in protecting metals from corrosion through theoretical calculations and simulations (Kaya et al., 2016).
Structural Characterization
The structural characteristics of thiazole derivatives provide insights into their chemical behavior and potential applications. Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and analyzed the structure of isostructural thiazoles, determining their molecular conformations and interactions through single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antitumor Activity
Thiazole derivatives have been evaluated for their antitumor properties. Racané et al. (2006) prepared novel derivatives of 6-amino-2-phenylbenzothiazole and assessed their cytostatic activities against various malignant human cell lines, suggesting potential applications in cancer therapy (Racané et al., 2006).
High-Temperature Applications
Gong et al. (2019) investigated halogen-substituted thiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid at high temperatures. Their study provides valuable data on the efficiency and mechanism of corrosion inhibition by these compounds under elevated temperature conditions (Gong et al., 2019).
Molecular Docking and Quantum Calculations
Viji et al. (2020) conducted a comprehensive analysis of a bioactive molecule incorporating a thiazole unit, using quantum chemical calculations and molecular docking to explore its anticancer and antimicrobial activities. This study illustrates the potential of thiazole derivatives in pharmaceutical applications, demonstrating their interactions with biological targets (Viji et al., 2020).
properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-3-nitroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN4O2S/c19-13-3-1-11(2-4-13)16-10-27-18(23-16)12(8-21)9-22-14-5-6-15(20)17(7-14)24(25)26/h1-7,9-10,22H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJKBNWGMKPQJZ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)[N+](=O)[O-])C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)[N+](=O)[O-])/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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